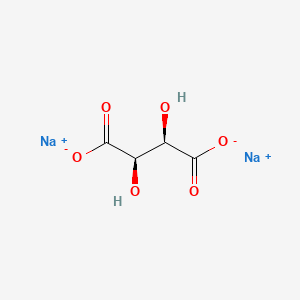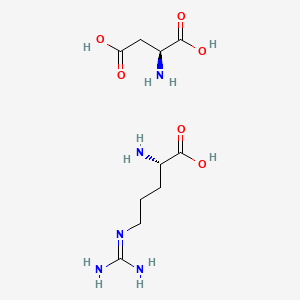
L-Arginine L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine L-aspartate is a compound formed by the combination of the amino acids arginine and aspartic acid. Arginine is a basic amino acid, while aspartic acid is an acidic amino acid. This compound is known for its role in various physiological processes, including protein synthesis, detoxification of ammonia, and nitric oxide production. It is commonly used as a dietary supplement to enhance athletic performance, support cardiovascular health, and improve overall well-being.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of arginine aspartate involves the reaction of L-arginine with L-aspartic acid in an aqueous solution. The molar ratio of L-arginine to L-aspartic acid is typically 1:1. The solution is then vacuum-concentrated at a temperature range of 50-80°C until complete dissolution is achieved. After removing 20-60% of the water content, the solution is cooled to 20-30°C. An organic hydrophilic solvent or a mixed solvent of a polar hydrophilic solvent and a non-polar hydrophilic solvent is slowly added. The mixture is then subjected to temperature reduction, crystallization, filtering, washing, and vacuum drying to obtain crystal L-arginine L-aspartate .
Industrial Production Methods: The industrial production of arginine aspartate follows a similar process but on a larger scale. The process is designed to ensure high purity (≥98%) and high yield (80-86%) of the product. The steps are optimized for ease of operation, good crystal form, and minimal caking, making the product suitable for transportation and use .
Analyse Des Réactions Chimiques
Types of Reactions: L-Arginine L-aspartate undergoes various chemical reactions, including:
Oxidation: The amino groups in arginine can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: The carboxyl groups in aspartic acid can be reduced to form corresponding alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Alcohol derivatives of aspartic acid.
Substitution: Various substituted derivatives of arginine and aspartic acid
Applications De Recherche Scientifique
L-Arginine L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in protein synthesis, cell signaling, and metabolic pathways.
Medicine: Used in the treatment of cardiovascular diseases, enhancing immune function, and improving athletic performance.
Industry: Employed in the production of dietary supplements and pharmaceuticals .
Mécanisme D'action
L-Arginine L-aspartate exerts its effects through several mechanisms:
Nitric Oxide Production: Arginine is converted to nitric oxide, which acts as a vasodilator, improving blood flow and reducing blood pressure.
Ammonia Detoxification: Aspartic acid participates in the urea cycle, helping to detoxify ammonia in the body.
Protein Synthesis: Both arginine and aspartic acid are involved in the synthesis of proteins, supporting muscle growth and repair
Comparaison Avec Des Composés Similaires
L-Ornithine-L-Aspartate: Used in the management of hepatic encephalopathy.
L-Citrulline: A precursor to arginine, used to enhance nitric oxide production.
L-Glutamine: Involved in protein synthesis and immune function.
Uniqueness of Arginine Aspartate: L-Arginine L-aspartate is unique due to its dual role in nitric oxide production and ammonia detoxification. This combination makes it particularly effective in enhancing athletic performance and supporting cardiovascular health .
Propriétés
Numéro CAS |
3054-35-1 |
|---|---|
Formule moléculaire |
C10H21N5O6 |
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
2-aminobutanedioic acid;(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;/m1./s1 |
Clé InChI |
SUUWYOYAXFUOLX-PGMHMLKASA-N |
SMILES isomérique |
C(C[C@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |
SMILES canonique |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


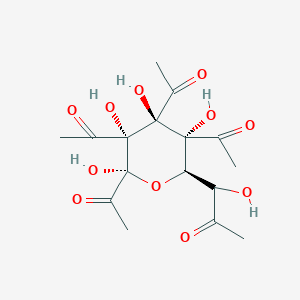
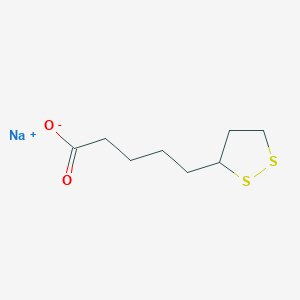
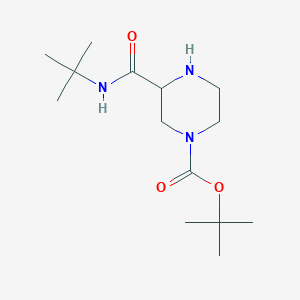
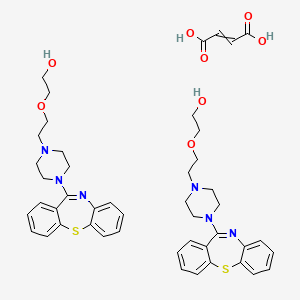
![but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B7908087.png)
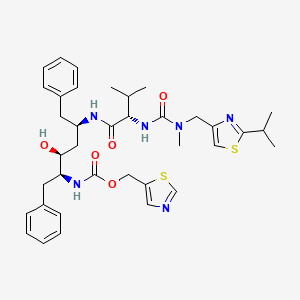
![(1S,5R,7R,8R,11R,13R,14R)-8-[(2S,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B7908092.png)
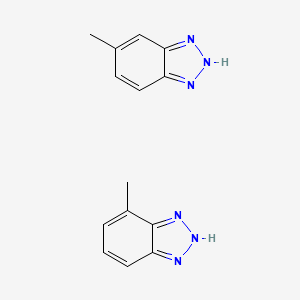
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B7908099.png)
![2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B7908104.png)
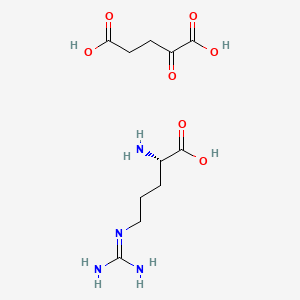
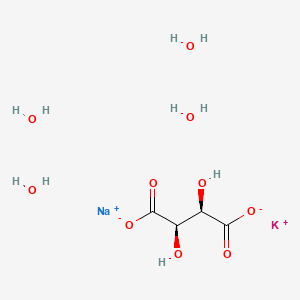
![[(2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B7908152.png)
